1-(4-Fluoro-3-methoxyphenyl)ethanone
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 . It is also known as 4’-Fluoro-3’-methoxyacetophenone, FMOC, or Fluoro-methoxy-acetophenone. This compound belongs to the category of aryl ketones and is a widely-used intermediate in the pharmaceutical industry.
Molecular Structure Analysis
The molecular structure of 1-(4-Fluoro-3-methoxyphenyl)ethanone is based on its molecular formula, C9H9FO2 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-(4-Fluoro-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 168.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Novel Schiff Bases and Antimicrobial Agents
Researchers have utilized 1-(4-Fluoro-3-methoxyphenyl)ethanone as a precursor in the synthesis of novel Schiff bases, which are formed through reactions with various aldehydes. These compounds have been evaluated for their antimicrobial properties, showing promising results against a range of bacterial and fungal pathogens. The synthesis techniques employed, such as the Gewald synthesis and the Vilsmeier-Haack reaction, underscore the compound's versatility in creating structurally diverse and biologically active molecules (Puthran et al., 2019).
Development of Antimicrobial Compounds
Further extending its applications in antimicrobial research, 1-(4-Fluoro-3-methoxyphenyl)ethanone has been involved in the synthesis of various derivatives with potential antimicrobial activity. These studies aim to explore the structure-activity relationship of these derivatives, providing insights into their mechanism of action and potential therapeutic applications (Nagamani et al., 2018).
Advancements in Chemical Synthesis Techniques
The compound has also been a focal point in studies aiming to improve chemical synthesis techniques. For instance, research comparing sonochemical methods to conventional approaches for synthesizing chalcone derivatives highlights the efficiency and energy savings of ultrasonic energy in chemical reactions. Such studies not only provide insights into the practical applications of 1-(4-Fluoro-3-methoxyphenyl)ethanone but also contribute to the broader field of green chemistry (Jarag et al., 2011).
Safety And Hazards
1-(4-Fluoro-3-methoxyphenyl)ethanone is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEGFUCYOHBDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379080 | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methoxyphenyl)ethanone | |
CAS RN |
64287-19-0 | |
Record name | 1-(4-Fluoro-3-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64287-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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